molecular formula C17H15FN2O4S B3724382 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate

Cat. No. B3724382
M. Wt: 362.4 g/mol
InChI Key: HVBOFIZFIWSGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate, also known as DBIBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in signal transduction pathways. DBIBP has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.

Mechanism of Action

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate exerts its pharmacological effects by inhibiting the activity of PTPs. PTPs are enzymes that dephosphorylate tyrosine residues on proteins, thereby regulating their activity. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate binds to the active site of PTPs, preventing them from dephosphorylating their substrates. This results in the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and physiological effects:
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular processes. It is also relatively easy to synthesize, allowing for large-scale production. However, 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate has some limitations, including its poor solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and immunomodulatory effects of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate. Additionally, further studies are needed to evaluate the safety and efficacy of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate in animal models and clinical trials.

Scientific Research Applications

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to be a potent inhibitor of PTPs, which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c18-13-8-6-12(7-9-13)17(21)24-11-3-10-19-16-14-4-1-2-5-15(14)25(22,23)20-16/h1-2,4-9H,3,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBOFIZFIWSGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC=C(C=C3)F)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.